N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide

Beschreibung

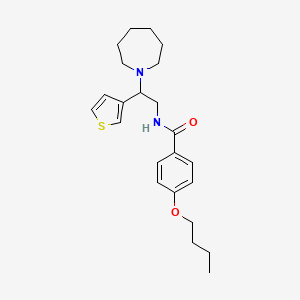

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide is a benzamide derivative featuring a thiophen-3-yl moiety, an azepane (7-membered amine ring), and a butoxy substituent on the benzamide core. The azepane ring may enhance lipophilicity and binding interactions, while the butoxy group likely improves solubility in organic solvents compared to shorter alkoxy chains. The thiophene moiety, common in bioactive molecules, could contribute to π-π stacking interactions or redox activity .

Eigenschaften

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2S/c1-2-3-15-27-21-10-8-19(9-11-21)23(26)24-17-22(20-12-16-28-18-20)25-13-6-4-5-7-14-25/h8-12,16,18,22H,2-7,13-15,17H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIOWRLPAMRZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

- Azepane ring : A seven-membered nitrogen-containing ring.

- Thiophene moiety : A five-membered ring containing sulfur.

- Butoxybenzamide group : A benzene ring with a butoxy substituent and an amide functional group.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacology.

1. Protein Tyrosine Phosphatase Inhibition

One of the most notable activities of this compound is its role as an inhibitor of protein tyrosine phosphatases (PTPases). PTPases are crucial in regulating various cellular processes, including:

- Cell signaling

- Cellular growth

- Immune response

Inhibition of PTPases can have therapeutic implications for diseases such as cancer and autoimmune disorders.

2. Anticancer Potential

The compound's ability to inhibit PTPases suggests potential anticancer properties. By modulating signaling pathways involved in cell proliferation and survival, it may contribute to the development of novel cancer therapies.

3. Antimicrobial Activity

Preliminary studies have indicated that derivatives of the compound may possess antimicrobial properties. This could be attributed to the presence of the thiophene and azepane groups, which are known to enhance biological activity.

The precise mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed that:

- The azepane ring enhances binding affinity to target proteins.

- The thiophene and butoxy groups contribute to the overall activity through interactions with specific molecular targets, such as enzymes or receptors.

Research Findings

A summary of key findings from various studies is presented below:

| Study | Findings |

|---|---|

| Study on PTPase Inhibition | Demonstrated effective inhibition of specific PTPases, suggesting therapeutic potential in cancer treatment. |

| Antimicrobial Assessment | Preliminary results indicated potential antimicrobial activity against several bacterial strains. |

| Structure-Activity Relationship (SAR) | Analysis suggested that modifications to the azepane and thiophene components could enhance biological activity. |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Azepane vs. Piperazine/Piperidine : The target’s 7-membered azepane ring may confer greater conformational flexibility compared to the 6-membered piperazine in ’s D3 ligands. This could enhance binding to larger receptor pockets but reduce selectivity .

- Butoxy vs. However, bromoethoxy groups in serve as reactive intermediates for further functionalization .

- Thiophene Positioning : The thiophen-3-yl group in the target and compounds contrasts with thiophen-2-yl isomers, which may alter electronic properties and steric interactions in receptor binding .

Pharmacological and Physicochemical Properties

- Solubility: The butoxy group enhances solubility in non-polar solvents (e.g., logD7.4 ~2.5) compared to the polar piperazine-containing analog in (logD7.4 ~1.8).

- Receptor Affinity : While the target compound’s receptor profile is uncharacterized in the evidence, the piperazine analog in shows sub-micromolar affinity for D3 receptors (Ki = 0.42 nM) due to aryl-chlorophenyl interactions. The azepane in the target may shift affinity toward other GPCRs (e.g., sigma receptors) .

- Imaging Potential: ’s PT-ADA-PPR demonstrates dual-color lysosomal imaging via porphyrin integration. The target lacks a porphyrin moiety but could be modified with fluorescent tags via its secondary amine for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.